Predicted MDR1 Non-Substrate Status and Blood-Brain Barrier Permeability Versus Conventional Microtubule Targeting Agents
Swiss ADME in silico analysis predicts that N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (No.07) is not a substrate of the MDR1 (P-glycoprotein, ABCB1) efflux transporter and can cross the blood-brain barrier. This stands in direct contrast to the majority of clinically used microtubule targeting agents (MTAs) — including paclitaxel, colchicine, and vinca alkaloids — which are well-established MDR1 substrates that are actively effluxed from cells and exhibit negligible brain penetration [1]. The prediction was experimentally corroborated using multidrug-resistant cell lines (K562/Vin-res and K562/Adr-res), where No.07 retained anti-proliferative activity, effectively overcoming MDR1-mediated drug resistance that limits traditional chemotherapy agents [1].
| Evidence Dimension | MDR1 (P-glycoprotein) substrate status and blood-brain barrier permeability |
|---|---|
| Target Compound Data | Not a substrate of MDR1; predicted to cross the blood-brain barrier (Swiss ADME analysis); retains activity in K562/Vin-res and K562/Adr-res multidrug-resistant cell lines [1] |
| Comparator Or Baseline | Paclitaxel, colchicine, and vinca alkaloids: established MDR1 substrates; poor blood-brain barrier penetration (class-level literature consensus) [1] |
| Quantified Difference | Binary classification: MDR1 non-substrate (No.07) versus MDR1 substrates (conventional MTAs); functional validation in MDR cell lines demonstrates retention of anti-proliferative activity where standard agents fail [1] |
| Conditions | Swiss ADME web-based in silico prediction tool; experimental validation in K562 parental, K562/Vin-res, and K562/Adr-res cell lines [1] |
Why This Matters
For scientific selection, this property is decisive: it enables research on microtubule disruption in MDR1-overexpressing cancer models and CNS malignancies where conventional MTAs are ineffective, representing a fundamentally different experimental tool.
- [1] Han HJ, Han J, Choi Y, Hwang GJ, Kim S, Ryoo IJ, Kim BY, Soung NK. A novel tubulin inhibitor, No.07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids. Life Sciences. 2025;372:123644. doi:10.1016/j.lfs.2025.123644. View Source
